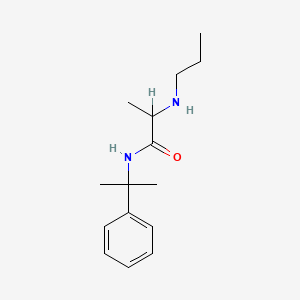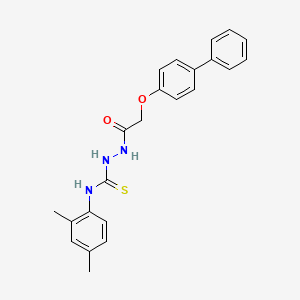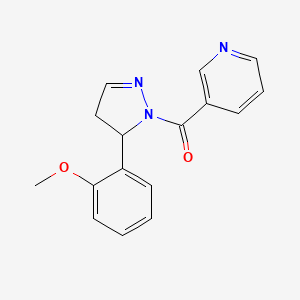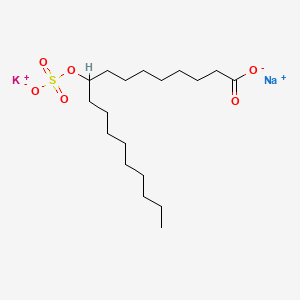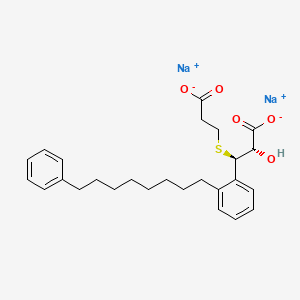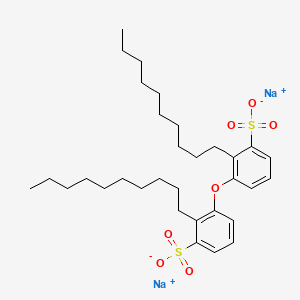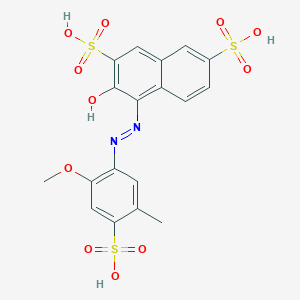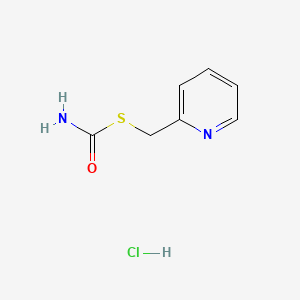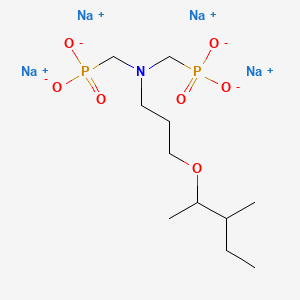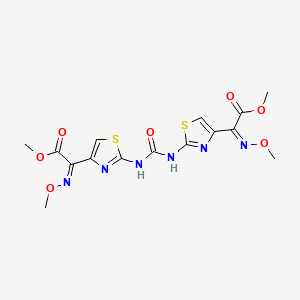
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride is a chemical compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride involves multiple steps. The starting materials typically include 4-chlorophenol, hexahydro-1H-azepine, and acetamide. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, hydrochloride
- Acetic acid, 2-(4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
Uniqueness
The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride lies in its specific structure and properties, which differentiate it from other similar compounds. Its unique combination of functional groups and molecular configuration contributes to its distinct chemical and biological activities.
Eigenschaften
CAS-Nummer |
87576-10-1 |
|---|---|
Molekularformel |
C16H24Cl2N2O2 |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
N-[2-(azepan-1-yl)ethyl]-2-(4-chlorophenoxy)acetamide;hydrochloride |
InChI |
InChI=1S/C16H23ClN2O2.ClH/c17-14-5-7-15(8-6-14)21-13-16(20)18-9-12-19-10-3-1-2-4-11-19;/h5-8H,1-4,9-13H2,(H,18,20);1H |
InChI-Schlüssel |
GTLGYEUCSNTPPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CCNC(=O)COC2=CC=C(C=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



